

Application Notes and Protocols for Pik-75 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Pik-75**, a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K), in various cell culture applications. The following sections detail its mechanism of action, recommended working concentrations, and experimental protocols.

Introduction to Pik-75

Pik-75 is a reversible, cell-permeable inhibitor primarily targeting the p110α subunit of PI3K with a high degree of selectivity.[1] It also exhibits potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for studying cancer biology, insulin signaling, and inflammatory responses.[3][4][5] Recent studies have also identified **Pik-75** as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of Mcl-1 transcription.[6][7][8]

Physicochemical Properties:

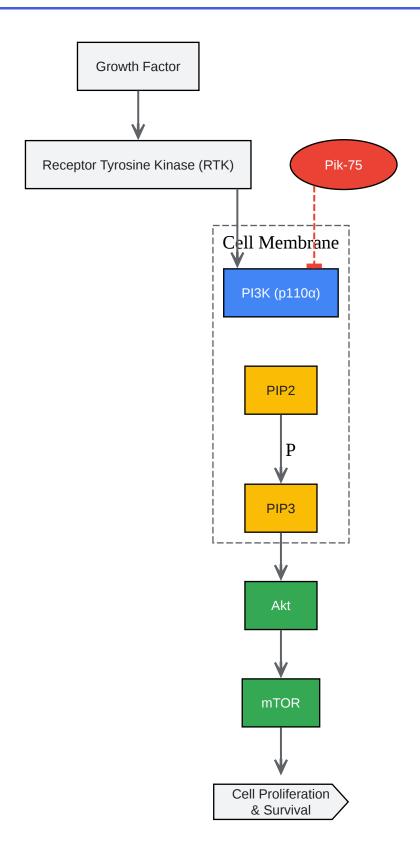


Property	Value	Reference
Molecular Formula	C16H14BrN5O4S	[9]
Molecular Weight	452.3 g/mol	[9]
CAS Number	372196-67-3	[1][9]
Solubility	Soluble in DMSO (e.g., to 5 mM); Insoluble in water.	[2]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Pik-75 exerts its effects by inhibiting the kinase activity of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.[10][11] Upon activation by growth factors or other stimuli, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.[12] By inhibiting PI3Kα, Pik-75 blocks the production of PIP3, leading to the deactivation of Akt and its downstream targets.[3]





Click to download full resolution via product page

Caption: Pik-75 inhibits the PI3K/Akt/mTOR signaling pathway.



Recommended Working Concentrations

The optimal working concentration of **Pik-75** is cell line-dependent and should be determined empirically for each experimental system. The following tables summarize reported effective concentrations from various studies.

Table 1: IC50 Values of Pik-75 in Various Cell Lines

Cell Line	Assay Type	Incubation Time	IC50 Value	Reference
p110α (enzyme assay)	Kinase Assay	N/A	5.8 nM	[1][2]
DNA-PK (enzyme assay)	Kinase Assay	N/A	2 nM	[2]
MV4-11 (Human AML)	Cytotoxicity	72 hours	3 nM	[2]
NZOV9 (Human Ovarian)	Proliferation	N/A	66 nM	[2]
Mantle Cell Lymphoma (MCL) lines	Cell Viability	72 hours	1.5 - 17.2 nM	[6]
CHO-IR	Akt Phosphorylation	5 minutes	78 nM	[13][14]
3T3-L1 Adipocytes	Akt Phosphorylation	N/A	1.3 μΜ	[13][14]
L6 Myotubes	Akt Phosphorylation	N/A	1.2 μΜ	[13][14]

Table 2: Effective Concentrations for Specific Cellular Effects



Cell Line/System	Effect	Concentration	Incubation Time	Reference
Rec-1 & Rec1- Re (MCL)	Apoptosis Induction	10 - 50 nM	24 hours	[6]
Human Airway Smooth Muscle Cells	Inhibition of TNF- α induced CD38 expression	10 nM	N/A	[2]
Nonasthmatic ASM cells	Reduced Cell Survival	1 μΜ	N/A	[2]
Pancreatic Cancer Cells	Inhibition of Proliferation	0.1 - 1000 nM	48 hours	[13][14]

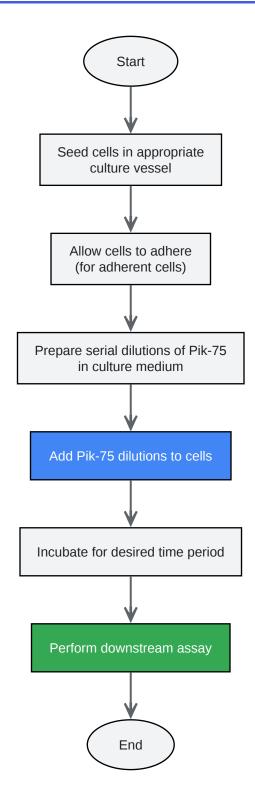
Experimental Protocols Preparation of Pik-75 Stock Solution

It is recommended to prepare a concentrated stock solution of **Pik-75** in dimethyl sulfoxide (DMSO).

- Materials: Pik-75 powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure: a. Allow the Pik-75 vial to equilibrate to room temperature before opening. b.
 Prepare a 10 mM stock solution by dissolving the appropriate amount of Pik-75 powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.52 mg of Pik-75 (MW: 452.3 g/mol) in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.[2][13]

General Cell Culture Treatment Protocol





Click to download full resolution via product page

Caption: General workflow for cell treatment with Pik-75.



- Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight for adherent cell lines.
- Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Pik-75 stock solution. Prepare fresh serial dilutions of Pik-75 in pre-warmed complete cell culture medium to achieve the final desired concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., ≤ 0.1%).
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Pik-75 or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with the desired downstream assays.

Cell Viability/Proliferation Assay (MTT Assay Example)

This protocol provides a general guideline for assessing the effect of **Pik-75** on cell viability using an MTT assay.

- Materials: 96-well plates, cells of interest, complete culture medium, Pik-75 stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. b. Treat the cells with a range of Pik-75 concentrations and a vehicle control as described in section 4.2. c. After the desired incubation period (e.g., 72 hours), add 10-20 μL of MTT reagent (5 mg/mL in PBS) to each well. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Carefully remove the medium and add 100-150 μL of solubilization buffer to each well to dissolve the formazan crystals. f. Incubate for an additional 4-16 hours at 37°C in the dark.[2] g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blotting for Akt Phosphorylation



This protocol is for assessing the inhibitory effect of **Pik-75** on the PI3K pathway by measuring the phosphorylation of Akt.

- Materials: 6-well plates, cells of interest, complete culture medium, Pik-75 stock solution, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibodies, ECL substrate.
- Procedure: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-16 hours if assessing stimulation-induced phosphorylation. c. Pre-treat the cells with various concentrations of **Pik-75** or vehicle control for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., insulin, EGF) for a short period (e.g., 10-30 minutes) to induce Akt phosphorylation. e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates using a BCA or Bradford assay. g. Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. h. Block the membrane and probe with primary antibodies against phospho-Akt and total Akt. i. Incubate with the appropriate HRP-conjugated secondary antibody. j. Detect the signal using an ECL substrate and an imaging system. k. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Concluding Remarks

Pik-75 is a valuable research tool for investigating PI3K signaling and its role in various cellular processes. The provided protocols and concentration guidelines serve as a starting point for experimental design. It is imperative for researchers to optimize the conditions for their specific cell lines and experimental questions to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]

Methodological & Application





- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIK-75 | p110α inhibitor | CAS 372196-67-3 (free base) | Buy PIK-75 from Supplier InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pik-75 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-cell-culture-working-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com